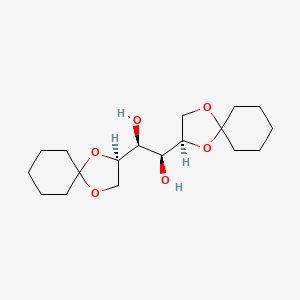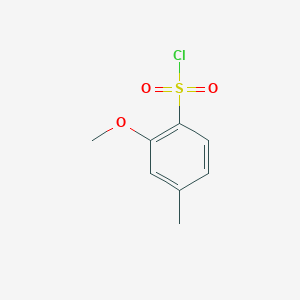
1,3-Diisopropoxybenzene
Vue d'ensemble
Description
1,3-Diisopropoxybenzene is an organic compound with the molecular formula C12H18O2 . It is also known as “ortho-diisopropoxybenzene” or "1,3-bis(isopropoxy)benzene". It is a colorless liquid and is prepared by thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst .
Synthesis Analysis
1,3-Diisopropoxybenzene can be synthesized by the condensation reaction of phenol and isopropyl alcohol in the presence of an acid catalyst. The reaction produces water as a byproduct.Molecular Structure Analysis
The molecular weight of 1,3-Diisopropoxybenzene is 194.27 g/mol . The molecule contains a total of 32 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 ether(s) (aromatic) .Physical And Chemical Properties Analysis
1,3-Diisopropoxybenzene has a boiling point of 268 °C. It is insoluble in water but soluble in organic solvents such as ethanol and ether. Its density is 0.96 g/cm^3, and it has a refractive index of 1.492.Applications De Recherche Scientifique
Electrochemical Destruction in Wastewater Treatment
1,3-Diisopropoxybenzene is utilized in the study of electrochemical destruction of aromatic organic compounds, particularly for effective wastewater treatment. This approach involves the electrochemical oxidation process and assesses various parameters such as concentration, medium nature, electrolysis time, and conversion coefficient in a coaxial membraneless electrochemical reactor. The process shows a high conversion coefficient, indicating its effectiveness in treating wastewater containing aromatic compounds like 1,3-diisopropoxybenzene (Zhelovitskaya, Dresvyannikov, & Shagidullin, 2020).
Chain End Functionalization in Polymerization
In polymer science, 1,3-diisopropoxybenzene is relevant in the end-quenching of quasiliving polyisobutylene polymerizations, where it serves as a chain end functionalization agent. This process is crucial for direct chain-end functionalization in polymers, showing that 1,3-diisopropoxybenzene and similar compounds can be effectively used for modifying polymer chain ends (Morgan, Martínez-Castro, & Storey, 2010).
Inorganic Chemistry and Metathesis Reactions
Research in inorganic chemistry has demonstrated the application of 1,3-diisopropoxybenzene in synthesizing arylcalcate complexes through salt-metathesis reactions. This synthesis involves metalation by nBuLi or superbases to yield arylcalcate complexes, contributing to our understanding of aryl-metal bond polarity and reactivity in inorganic compounds (Harder & Ruspic, 2015).
Aerobic Oxidation in Pharmaceutical Synthesis
1,3-diisopropoxybenzene is involved in the aerobic oxidation process, particularly in the presence of catalysts like N-hydroxyphthalimide. This process is significant for the efficient synthesis of phenol derivatives with isopropyl moieties, which are valuable as pharmaceutical starting materials (Aoki, Hirai, Sakaguchi, & Ishii, 2005).
Safety and Hazards
1,3-Diisopropoxybenzene is classified as a combustible liquid . It is recommended to keep away from heat/sparks/open flames/hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound .
- Developing more environmentally friendly production methods for the compound.
- Investigating its potential as a solvent in biomass conversion and renewable energy production.
- Studying its potential as a precursor for the synthesis of polymeric materials.
Propriétés
IUPAC Name |
1,3-di(propan-2-yloxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKFSOLBSHAFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450697 | |
| Record name | 1,3-Diisopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diisopropoxybenzene | |
CAS RN |
79128-08-8 | |
| Record name | 1,3-Diisopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diisopropoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,3-diisopropoxybenzene of interest in organometallic chemistry?
A1: 1,3-Diisopropoxybenzene is particularly interesting due to its ability to undergo selective metalation. This means researchers can replace specific hydrogen atoms on the benzene ring with metal atoms like lithium, sodium, or potassium. [] This selectivity stems from the presence of the two isopropoxy groups, which influence the electron density of the benzene ring and direct the metalation process.
Q2: What challenges arise when using 1,3-diisopropoxybenzene derivatives to synthesize organocalcium compounds?
A2: The research highlights the complexities encountered when attempting to synthesize bis(2,6-diisopropoxyphenyl)calcium via salt metathesis reactions. [] While reacting 2,6-diisopropoxyphenylpotassium with calcium iodide led to the formation of [{(iPrO)2C6H3}3Ca]–K+, an arylcalcate complex, using 2,6-diisopropoxyphenylsodium with calcium iodide yielded an undefined mixture of products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1589017.png)
